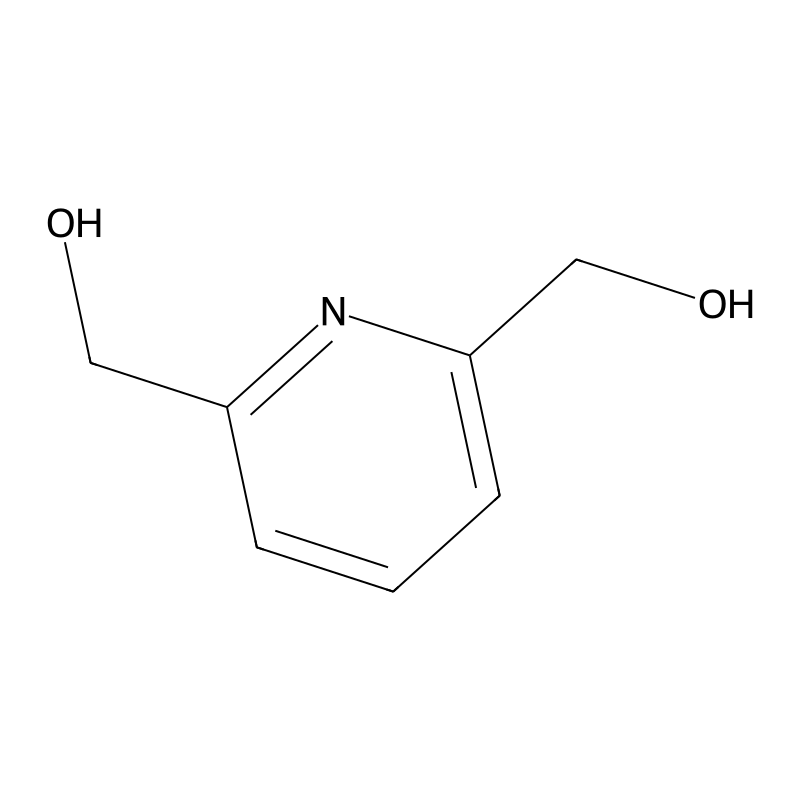

2,6-Pyridinedimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand for Metal Complexes and Catalysts:

One of the most prominent applications of 2,6-pyridinedimethanol is as a ligand in the formation of metal complexes and catalysts. The pyridine ring and hydroxyl groups can bind to various metal ions, forming stable coordination complexes with specific properties. These complexes can be used for various purposes, including:

- Catalysis: Pdm-based metal complexes can act as catalysts for various reactions, such as oxidation, reduction, and polymerization .

- Sensors: Due to their unique electronic properties, pdm-metal complexes can be utilized as sensors for detecting specific molecules or environmental conditions.

- Magnetism: Pdm-based complexes can exhibit interesting magnetic properties, making them attractive for studying magnetism and developing materials with specific magnetic functionalities.

Building Block for Functional Materials:

The presence of both a nitrogen-containing aromatic ring and hydroxyl groups makes 2,6-pyridinedimethanol a versatile building block for constructing various functional materials. Some examples include:

- Polymers: Pdm can be incorporated into polymer chains to introduce specific functionalities, such as improved thermal stability or enhanced reactivity .

- Hydrogels: Pdm can participate in the formation of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels can have various applications, including drug delivery and tissue engineering .

Precursor for Organic Synthesis:

,6-Pyridinedimethanol can serve as a starting material for the synthesis of various other organic molecules. The presence of reactive functional groups allows chemists to perform different reactions, such as:

- Esterification: The hydroxyl groups can be esterified with different organic acids to produce various esters.

- Etherification: The hydroxyl groups can be converted to ethers through reactions with various alkyl or aryl halides.

- Alkylation or arylation: The aromatic ring can undergo substitution reactions to introduce new functionalities.

2,6-Pyridinedimethanol, with the chemical formula C₇H₉NO₂ and CAS number 1195-59-1, is a pyridine derivative characterized by two hydroxymethyl groups attached to the 2 and 6 positions of the pyridine ring. It appears as a light yellow solid with a melting point ranging from 112 to 115 °C . The compound is soluble in various organic solvents, making it versatile for laboratory use.

- Limited Data: Extensive data on the safety hazards of 2,6-pyridinedimethanol is not readily available. However, as a general precaution, handling any aromatic compound requires following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

The synthesis of 2,6-pyridinedimethanol can be achieved through several methods:

- Oxidation of 2,6-Dimethylpyridine: This method involves oxidizing 2,6-dimethylpyridine using potassium permanganate to yield 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to obtain 2,6-pyridinedimethanol .

- Alternative Synthesis Routes: Other synthetic routes include chlorination followed by hydrolysis or the use of dimethyl 2,6-pyridinedicarboxylate as a starting material .

2,6-Pyridinedimethanol has various applications across different fields:

- Coordination Chemistry: It serves as a ligand in the formation of metal complexes used in catalysis and materials science.

- Photoelectric Devices: The compound is utilized in quantum dot solutions for photoelectric applications .

- Biomedicine: Its potential uses in biomedicine are being explored due to its unique structural properties.

Studies on the interaction of 2,6-pyridinedimethanol with metal ions reveal its ability to form stable complexes. These interactions are crucial for applications in catalysis and materials science. The binding properties have been investigated with various metal ions, highlighting its effectiveness as a chelating agent .

Several compounds share structural similarities with 2,6-pyridinedimethanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Pyridinedicarboxylic Acid | Contains two carboxylic acid groups | Precursor for synthesizing pyridine derivatives |

| 2,6-Lutidine | Methyl groups at the 2 and 6 positions | Used as a starting material for synthesis |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Different biological activity profile |

Uniqueness of 2,6-Pyridinedimethanol: Unlike its analogs, 2,6-pyridinedimethanol features hydroxymethyl groups that enhance its solubility and reactivity in coordination chemistry. This distinctive feature allows it to form stable complexes with various metal ions more effectively than other similar compounds.

2,6-Pyridinedimethanol (CAS: 1195-59-1) is characterized by the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. It typically appears as a white to light beige crystalline powder or crystalline solid. The compound features a pyridine core with two hydroxymethyl (-CH2OH) groups positioned symmetrically at the 2- and 6-positions, creating a potential O,N,O tridentate chelating structure.

Physicochemical Properties

The key physical and chemical properties of 2,6-pyridinedimethanol are summarized in Table 1:

The compound's structure enables it to function as a potential O,N,O tridentate chelate, which explains its importance in coordination chemistry.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant